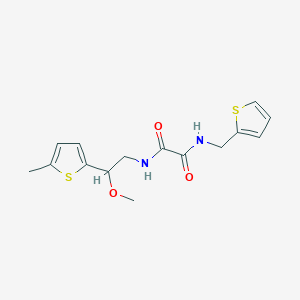

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MT-45, is a novel synthetic opioid drug that has gained significant attention in recent years due to its potential use as a painkiller. MT-45 was first synthesized in the 1970s by a team of researchers at the University of Montana and was initially investigated for its analgesic properties. However, the drug was never developed for clinical use due to its potential for abuse and addiction.

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

Studies have focused on the synthesis and characterization of thiophene derivatives due to their unique photophysical properties. For instance, novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been synthesized, demonstrating interesting thermal, optical, and electrochemical properties, which are crucial for applications in organic electronics and photonics (Tapia et al., 2010). Similarly, methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates have been studied for their quantum yields and excited-state proton transfer, highlighting the impact of substituents on luminescence properties (Kim et al., 2021).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, thiophene derivatives have been explored for their potential biological activities. The synthesis of novel imidate derivatives of thiophene and furan, and their metallation properties, have been investigated, pointing towards applications in drug development and synthetic chemistry (Barcock et al., 1994). Furthermore, novel thiophene and benzothiophene derivatives have been designed, synthesized, and evaluated for their anti-proliferative activity, showing promising results as cytotoxic agents (Mohareb et al., 2016).

Materials Science Applications

Thiophene derivatives are also significant in materials science, especially in the development of dye-sensitized solar cells (DSSCs). Simple organic molecules bearing a 3,4-ethylenedioxythiophene linker have been synthesized, achieving high solar-to-energy conversion efficiencies, comparable to those of commercial dyes, underscoring their potential in renewable energy technologies (Liu et al., 2008).

Sensing and Detection

The development of new sensors for detecting metal ions using thiophene-based ligands illustrates the versatility of these compounds in chemical sensing applications. Two new pincer azomethine–thiophene ligands have been developed for fluorescence and MALDI-TOF-MS applications, showcasing the ability of thiophene derivatives to serve as effective chemosensors for metal ions (Pedras et al., 2007).

Eigenschaften

IUPAC Name |

N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBCEZUGQJJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2638823.png)

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)

![(3-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2638828.png)

![1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2638834.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2638835.png)

![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)

![1-[(Benzyloxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2638839.png)